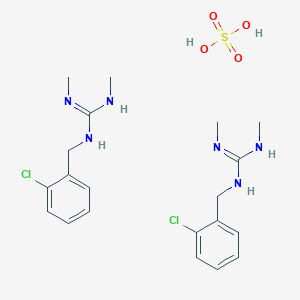

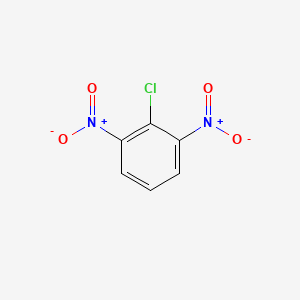

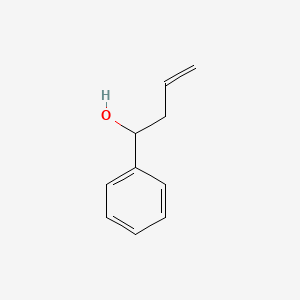

![molecular formula C12H19NO8 B1198969 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione CAS No. 77249-81-1](/img/structure/B1198969.png)

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves the reaction of a cyclic ketone indoxyl acceptor with a glycosyl trichloroacetimidate donor to produce an enol glycoside. This process is followed by the use of a 4,6-O-di-tert-butylsilylene-protected galactosyl donor to complete the synthesis . The reaction conditions typically require the presence of an acid catalyst to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and ultrasonication are commonly employed to ensure the efficient mixing of reactants and the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is an indigoid dye, which is insoluble in water and provides a visual indication of β-galactosidase activity .

Scientific Research Applications

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione is extensively used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves its hydrolysis by β-galactosidase, which releases a sugar moiety and a free indoxyl. The free indoxyl then undergoes oxidation and dimerization to form an indigoid dye. This process provides a visual indication of β-galactosidase activity, making it a valuable tool in various diagnostic and research applications .

Comparison with Similar Compounds

Similar Compounds

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Another chromogenic substrate used for detecting β-galactosidase activity.

Salmon-gal (6-chloro-3-indolyl-β-D-galactopyranoside): Similar to 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione but produces a reddish-pink precipitate.

Uniqueness

This compound is unique in its ability to produce a colored precipitate upon enzymatic hydrolysis, which is highly sensitive and specific for detecting β-galactosidase activity. Its sensitivity and specificity make it a preferred choice for histochemical staining and diagnostic applications .

Properties

CAS No. |

77249-81-1 |

|---|---|

Molecular Formula |

C12H19NO8 |

Molecular Weight |

305.28 g/mol |

IUPAC Name |

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H19NO8/c14-5-6-9(17)10(18)11(19)12(21-6)20-4-3-13-7(15)1-2-8(13)16/h6,9-12,14,17-19H,1-5H2/t6-,9+,10+,11-,12-/m1/s1 |

InChI Key |

LDAYZFHHTYMQDM-LTVFLDSHSA-N |

SMILES |

C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1CC(=O)N(C1=O)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

N-ethylsuccinimide-beta-galactoside NES-GAL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

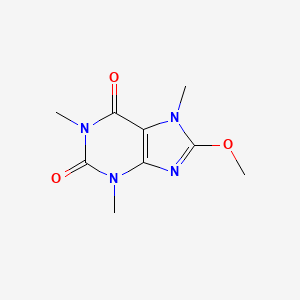

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate](/img/structure/B1198892.png)

![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)